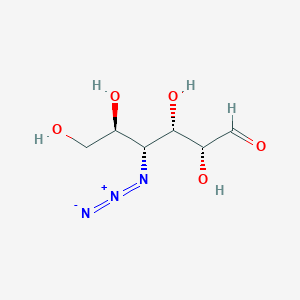

4-叠氮-4-脱氧葡萄糖

描述

4-Azido-4-deoxyglucose, also known as 4-Azido-4-deoxyglucose, is a useful research compound. Its molecular formula is C6H11N3O5 and its molecular weight is 205.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Azido-4-deoxyglucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azido-4-deoxyglucose including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物正交点击化学在糖生物学中的应用

基于叠氮的生物正交点击化学是一种强大的化学反应,具有出色的生物正交性:生物相容性、快速性和生物环境中的高度特异性 . 叠氮与张力炔的 [3 + 2] 偶极环加成反应以及叠氮和三芳基膦的施陶丁格连接反应已被广泛应用 . 该方法为活体系统中糖类的无创成像、选择性代谢工程开辟了新途径,并为生物操控和糖组学研究提供了优异的化学手柄 .

糖类代谢工程

基于叠氮的生物正交点击化学已被应用于糖类代谢工程 . 该方法允许在活体系统中操控糖类结构,这对于理解糖类在各种生物过程中的功能至关重要 .

糖类无创成像

基于叠氮的生物正交点击化学已被用于糖类的无创成像 . 该技术允许在活体系统中可视化糖类,为其在各种生物过程中的作用提供有价值的见解 .

糖组学研究

基于叠氮的生物正交点击化学已被用于糖组学研究 . 该方法允许对糖类进行全面研究,包括其结构、功能以及与其他分子的相互作用 .

病毒表面操控用于药物发现

基于叠氮的生物正交点击化学已被用于病毒表面操控,这对于药物发现至关重要 . 该方法允许修饰病毒表面,可用于开发新型抗病毒药物 .

各种杂环的合成

有机叠氮,例如 4-叠氮-4-脱氧葡萄糖,已被用于合成各种杂环 . 这些杂环是许多生物活性化合物的关键组成部分 .

1,2-顺式氨基糖苷的立体选择性合成

4-叠氮-4-脱氧葡萄糖已被用于 1,2-顺式氨基糖苷的立体选择性合成 . 该方法允许生产具有特定立体化学的氨基糖苷,这对于其生物活性至关重要 .

氨基糖的化学合成

4-叠氮-4-脱氧葡萄糖已被用于氨基糖的化学合成 . 氨基糖是许多生物活性化合物的关键组成部分,包括抗生素和天然产物 .

作用机制

Target of Action

Azido sugars like 4-azido-4-deoxyglucose are often used in glycobiology, suggesting that they may interact with enzymes involved in carbohydrate metabolism .

Biochemical Pathways

Given its structural similarity to glucose, it may be involved in pathways related to carbohydrate metabolism .

Result of Action

Azido-modified rna, which can be generated using azido sugars like 4-azido-4-deoxyglucose, has been shown to be well-tolerated in the guide strand of sirnas, even when directly located at the cleavage site . This suggests that 4-Azido-4-deoxyglucose could potentially be used in siRNA technologies .

Action Environment

The stability of azides in biological environments suggests that they may be resistant to various environmental factors .

生化分析

Biochemical Properties

4-Azido-4-deoxyglucose plays a crucial role in biochemical reactions, particularly in the context of bioorthogonal chemistry and metabolic labeling. This compound is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions involves its incorporation into glycoproteins and glycolipids through enzymatic processes. The azido group of 4-Azido-4-deoxyglucose can undergo click chemistry reactions, allowing for the selective labeling and visualization of glycoconjugates in biological systems .

In addition, 4-Azido-4-deoxyglucose is recognized by hexokinase, an enzyme that phosphorylates glucose to form glucose-6-phosphate. This interaction is essential for the compound’s entry into glycolytic and other metabolic pathways. The azido group, however, prevents further metabolism, thereby acting as a metabolic inhibitor .

Cellular Effects

4-Azido-4-deoxyglucose exerts various effects on different cell types and cellular processes. It influences cell function by interfering with normal glucose metabolism, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of 4-Azido-4-deoxyglucose into cellular glycoconjugates can disrupt normal glycosylation patterns, affecting protein folding, stability, and function .

Moreover, the presence of the azido group can induce stress responses in cells, leading to changes in gene expression profiles. This compound has been shown to affect cellular metabolism by inhibiting glycolysis, resulting in reduced ATP production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of 4-Azido-4-deoxyglucose involves its interaction with various biomolecules at the molecular level. The azido group can form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation. For example, 4-Azido-4-deoxyglucose can inhibit glycosyltransferases, enzymes responsible for adding sugar moieties to proteins and lipids .

Additionally, the incorporation of 4-Azido-4-deoxyglucose into glycoconjugates can alter their recognition by lectins and other carbohydrate-binding proteins, affecting cell-cell interactions and signaling pathways. The compound’s ability to undergo click chemistry reactions also facilitates the study of its binding interactions with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Azido-4-deoxyglucose can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, allowing for prolonged experiments. Over extended periods, 4-Azido-4-deoxyglucose may undergo hydrolysis or reduction, leading to the loss of the azido group and subsequent loss of its unique properties .

Long-term exposure to 4-Azido-4-deoxyglucose in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of 4-Azido-4-deoxyglucose in animal models vary with different dosages. At low doses, the compound can be used to study metabolic pathways and cellular processes without causing significant toxicity. At higher doses, 4-Azido-4-deoxyglucose may exhibit toxic or adverse effects, including cellular stress, apoptosis, and organ dysfunction .

Threshold effects have been observed in studies where specific dosages of 4-Azido-4-deoxyglucose are required to achieve desired biochemical outcomes. These studies highlight the importance of optimizing dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

4-Azido-4-deoxyglucose is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. Upon phosphorylation by hexokinase, it enters the glycolytic pathway but is subsequently blocked from further metabolism due to the azido group. This inhibition affects metabolic flux and can lead to the accumulation of upstream metabolites .

The compound also interacts with other metabolic enzymes, such as glycosyltransferases, influencing the synthesis and modification of glycoconjugates. These interactions can alter metabolite levels and impact overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Azido-4-deoxyglucose within cells and tissues are mediated by glucose transporters and binding proteins. Once inside the cell, the compound can be distributed to various cellular compartments, including the cytoplasm, endoplasmic reticulum, and Golgi apparatus .

Subcellular Localization

The subcellular localization of 4-Azido-4-deoxyglucose is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, the incorporation of 4-Azido-4-deoxyglucose into glycoproteins can direct it to the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur .

属性

IUPAC Name |

(2R,3S,4R,5S)-4-azido-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-5(3(12)1-10)6(14)4(13)2-11/h2-6,10,12-14H,1H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDMQMIMGQKBTN-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942539 | |

| Record name | 4-Azido-4-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20379-59-3 | |

| Record name | 4-Azido-4-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020379593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azido-4-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

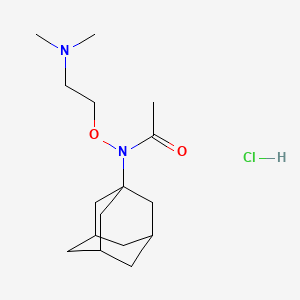

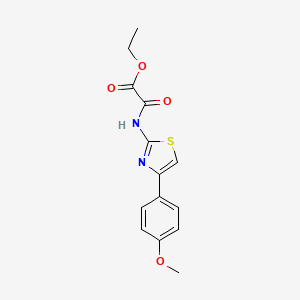

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone](/img/structure/B1212210.png)

![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)